Cas no 510-35-0 ( )

  structure
  structure
Product Name: 
CAS No:510-35-0
MF:C15H20O4
MW:264.316905021667
CID:934638
PubChem ID:283654
Update Time:2025-04-19

  Chemical and Physical Properties

Names and Identifiers

    • Santonic acid
    • (S)-2-((3aR)-4.7-Dioxo-1c.6c-dimethyl-(8acH)-octahydro-3H-1t.5t-cyclo-azulenyl-(3ar))-propionsaeure
    • Aids127043
    • Aids-127043
    • Nsc138622
    • Santonsaeure
    • 1, hexahydro-.alpha.,3a,5-trimethyl-6,8-dioxo-
    • 1,4-Methanoindan-1-acetic acid, hexahydro-.alpha.,3a,5-trimethyl-6,8-dioxo-
    • MLS002920454
    • NSC-138624
    • 1,4-Methano-1H-indene-1-acetic acid, octahydro-.alpha.,3a,5-trimethyl-6,8-dioxo-, [1R-[1.alpha.,1(S*),3a.beta.,4.alpha.,5.alpha.,7a.beta.]]-
    • DTXCID1026871
    • NSC-138622
    • Tox21_112747
    • Q7420590
    • DTXSID3046871
    • 34167-05-0
    • SMR001798045
    • 2-[dimethyl(dioxo)[?]yl]propanoic acid
    • 510-35-0
    • 1, octahydro-.alpha.,3a,5-trimethyl-6,8-dioxo-, [1R-[1.alpha.,1(S*),3a.beta.,4.alpha.,5.alpha.,7a.beta.]]-
    • CAS-510-35-0
    • CHEMBL1992757
    • 2-(1,5-dimethyl-4,7-dioxo-8-tricyclo[4.4.0.02,8]decanyl)propanoic acid
    • SCHEMBL2547369
    • NSC138624
    • NCGC00181141-01
    • 1,4-Methano-1H-indene-1-acetic acid, octahydro-.alpha.,3a,5-trimethyl-6,8-dioxo-, [1R-[1.alpha.,1(S*),} 3a.beta.,4.alpha.,5.alpha.,7a.beta.]]-
    •  
    • Inchi: 1S/C15H20O4/c1-7-9(16)6-10-14(3)4-5-15(10,8(2)13(18)19)12(17)11(7)14/h7-8,10-11H,4-6H2,1-3H3,(H,18,19)
    • InChI Key: UNPYYTKZOHYHMZ-UHFFFAOYSA-N
    • SMILES: CC(C12C(=O)C3C(C1CC(C3C)=O)(C)CC2)C(=O)O

Computed Properties

  • Exact Mass: 264.13600
  • Monoisotopic Mass: 264.136
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 496
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 6
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 71.4A^2
  • XLogP3: 1.2

Experimental Properties

  • Density: 1.266
  • Melting Point: 170-172°
  • Boiling Point: bp15 285°
  • Flash Point: 230.6°C
  • Refractive Index: 1.556
  • PSA: 71.44000
  • LogP: 1.91760
  • Specific Rotation: D20 -74.0° (chloroform)
Recommended suppliers
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.